
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex amino acid derivative that is likely to be of interest in the field of medicinal chemistry due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and synthetic strategies that could be relevant for its synthesis and application.
Synthesis Analysis
The synthesis of related amino acid derivatives has been reported using diastereoselective formation techniques. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation from an aldehyde precursor with acetone cyanohydrin, using trimethyl-aluminum as a key step . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities and the need for stereochemical control.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are significant in medicinal chemistry, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for amino protection . The presence of a trifluoromethylphenyl group suggests the potential for interaction with biological targets, as fluorine atoms can significantly influence the binding affinity and metabolic stability of pharmaceuticals.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The Fmoc group is known to be removed under basic conditions, which is a common step in solid-phase peptide synthesis . The amino acid core of the compound could be involved in peptide bond formation, potentially allowing for its incorporation into larger peptide structures. The presence of a carboxylic acid group also opens up possibilities for further derivatization or conjugation reactions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided in the papers, we can infer that the presence of the Fmoc group would likely increase the compound's overall molecular weight and steric bulk, potentially affecting its solubility and crystallinity . The trifluoromethyl group could enhance the compound's lipophilicity, which might influence its ability to cross biological membranes .
Applications De Recherche Scientifique
Enantioselective Synthesis in Peptides
A key application of this compound is in the field of enantioselective synthesis, particularly in peptide construction. For instance, Paladino et al. (1993) described the asymmetric synthesis of derivatives of a new amino acid using a similar fluorenyl-based compound. This process, involving solid-phase peptide synthesis, highlights the compound's utility in constructing biologically active peptides through an efficient and selective synthesis approach (Paladino, Guyard, Thurieau, & Fauchère, 1993).
Photophysics and Bioimaging
Another significant application lies in photophysical characterization and bioimaging. Morales et al. (2010) conducted a study on a water-soluble fluorene derivative, related to this compound, revealing its potential in linear photophysical characterization, two-photon absorption properties, and bioimaging applications. This study illustrates the compound's relevance in understanding electronic structures and its utility in integrin imaging (Morales, Luchita, Yanez, Bondar, Przhonska, & Belfield, 2010).
Antioxidant and Anti-inflammatory Properties
Research by Subudhi and Sahoo (2011) delves into the antioxidant, anti-inflammatory, and antiulcer activities of novel derivatives of a similar fluorenyl compound. Their work underscores the potential therapeutic applications of such compounds in treating inflammation and ulceration, highlighting the broader pharmacological relevance (Subudhi & Sahoo, 2011).
Polymeric Material Modification
Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including a similar fluorenyl-based amino acid. This research provides insight into the potential of these compounds in enhancing the properties of polymeric materials, which could have significant implications for medical applications (Aly & El-Mohdy, 2015).
Synthesis of β-Amino Acids and Peptides
Seebach et al. (2011) described the preparation of fluoro-β-amino acid residues, including compounds structurally similar to the one , and their incorporation into pyrimidinones and cyclic β-peptides. This research underscores the compound's significance in synthesizing complex peptide structures with potential applications in drug development and biochemical research (Seebach, Gessier, Noti, Beck, & Yoshinari, 2011).
Propriétés
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO5/c26-25(27,28)20-12-6-5-11-18(20)21(22(30)23(31)32)29-24(33)34-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZSCIBZLDKSIY-VXKWHMMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4C(F)(F)F)[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376154 |
Source


|
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959575-82-7 |
Source


|
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

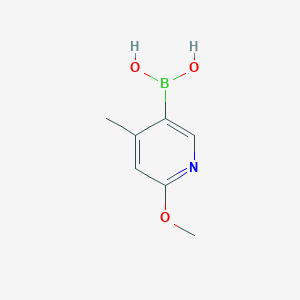
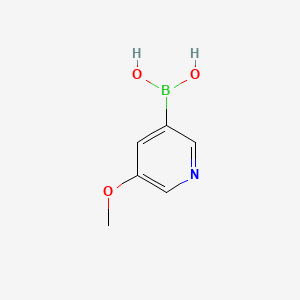
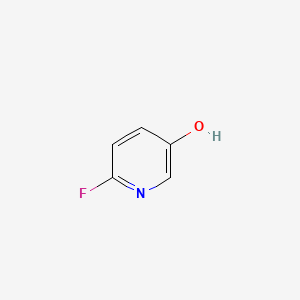
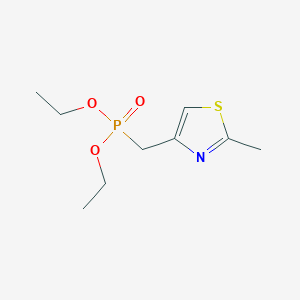
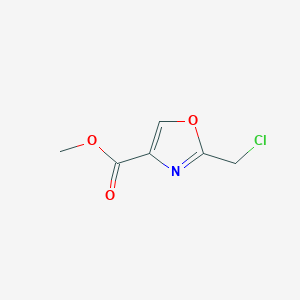


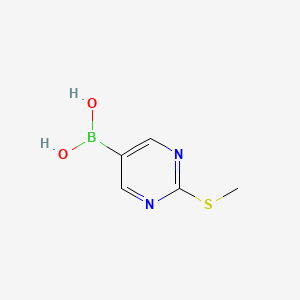
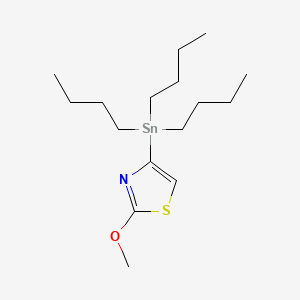

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)


